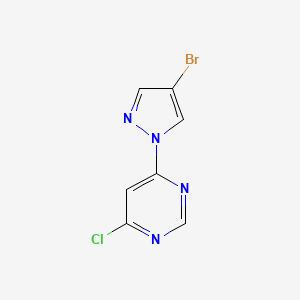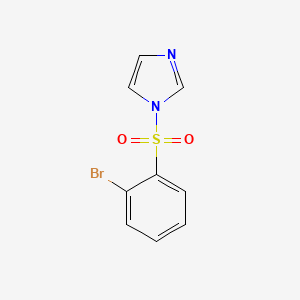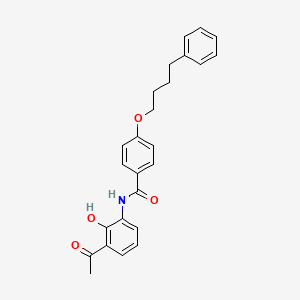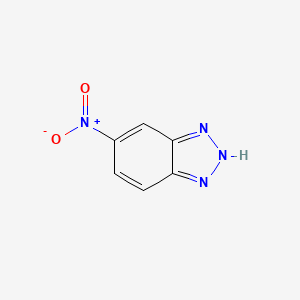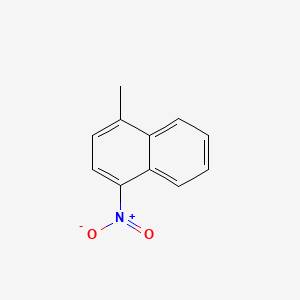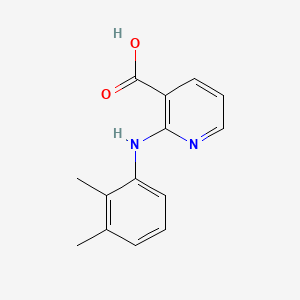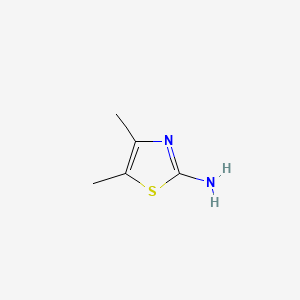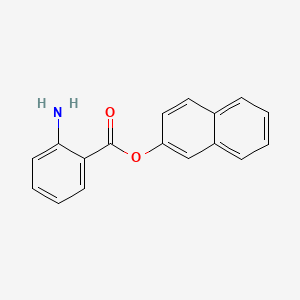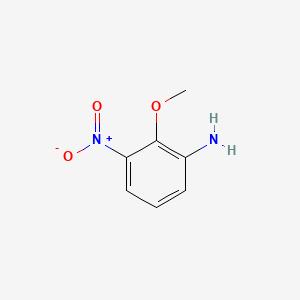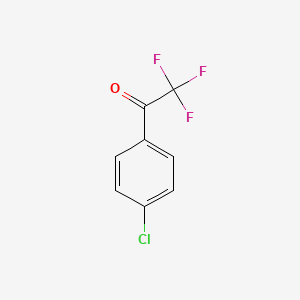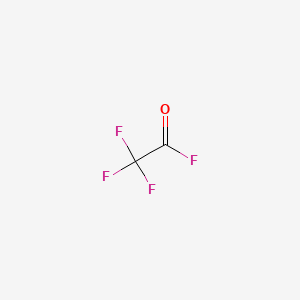
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
Vue d'ensemble
Description
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: is an organic compound with the molecular formula C13H15NO . . The compound is characterized by its unique structure, which includes an indole ring substituted with a formylmethylene group.
Mécanisme D'action
Target of Action
It is known that this compound is used in the preparation of 1,3,3-trimethyl-2-anilino-vinyl-3-h-indolium salts , which are mainly used as hemicyanine dyes in the textile industry .
Mode of Action
It is known that this compound is an α,β-unsaturated aldehyde , which suggests that it might interact with its targets through a mechanism involving nucleophilic addition or Michael addition.
Biochemical Pathways
Given its use in the synthesis of hemicyanine dyes , it can be inferred that it might be involved in the biochemical pathways related to dye binding and coloration in textiles.
Result of Action
It is known that this compound is used in the synthesis of hemicyanine dyes , suggesting that its action results in the production of these dyes.
Action Environment
Given that this compound is an α,β-unsaturated aldehyde , it can be inferred that factors such as temperature, pH, and the presence of nucleophiles could potentially influence its reactivity and stability.
Analyse Biochimique
Biochemical Properties
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is aldehyde dehydrogenase, which catalyzes the oxidation of acetaldehyde to acetic acid. This interaction is crucial for the detoxification of acetaldehyde in the body. Additionally, acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, can form adducts with proteins, leading to modifications that affect protein function and stability .
Cellular Effects
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This compound can also affect the expression of genes involved in antioxidant defense mechanisms, leading to altered cellular responses to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, involves several key interactions at the molecular level. It can bind to various biomolecules, including enzymes and proteins, leading to changes in their activity. For example, it can inhibit the activity of aldehyde dehydrogenase, resulting in the accumulation of acetaldehyde and subsequent toxic effects. Additionally, acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, can form covalent adducts with DNA, leading to mutations and genomic instability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, can lead to chronic cellular effects, including persistent oxidative stress and DNA damage. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, vary with different dosages in animal models. At low doses, it may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to severe toxic effects, including liver damage, neurotoxicity, and carcinogenicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to acetic acid, which can then enter the citric acid cycle for energy production. This compound can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of certain enzymes involved in glycolysis, leading to altered glucose metabolism .
Transport and Distribution
Within cells and tissues, acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific binding proteins. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can exert its effects .
Subcellular Localization
The subcellular localization of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications. For instance, its presence in the nucleus can lead to interactions with DNA and nuclear proteins, resulting in changes in gene expression and genomic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- typically involves multi-step reactions. One common method is through the nucleophilic substitution of indoline, where methyl and formyl groups are introduced at the 2-position and 1-position of the indoline ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indoline derivatives.
Applications De Recherche Scientifique
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of cationic dyes and other organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 1,3,3-Trimethyl-2-(formylmethylene)indoline
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde
Comparison: While these compounds share structural similarities with acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-, they differ in their specific functional groups and reactivity. The unique formylmethylene group in acetaldehyde, (1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- imparts distinct chemical properties and reactivity, making it valuable for specific applications in dye synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052579 | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-83-3 | |
| Record name | 2-(Formylmethylene)-1,3,3-trimethylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


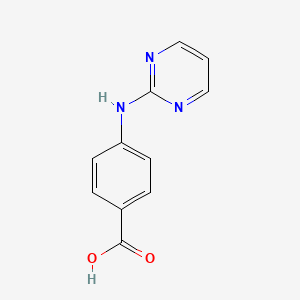
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)
